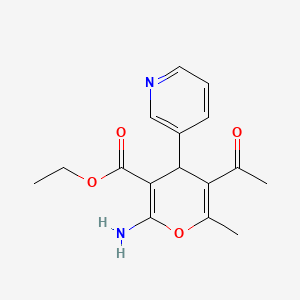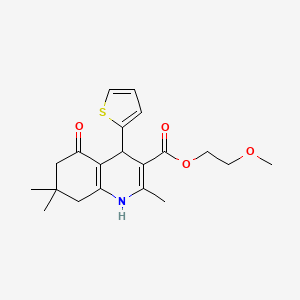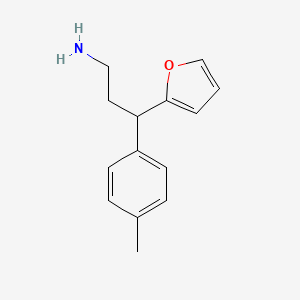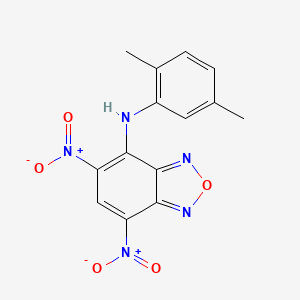
ethyl 5-acetyl-2-amino-6-methyl-4-(3-pyridinyl)-4H-pyran-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-acetyl-2-amino-6-methyl-4-(3-pyridinyl)-4H-pyran-3-carboxylate, also known as EAPC, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various areas.
Wirkmechanismus
The mechanism of action of ethyl 5-acetyl-2-amino-6-methyl-4-(3-pyridinyl)-4H-pyran-3-carboxylate is not fully understood, but studies suggest that it may act by inhibiting the activity of enzymes involved in DNA synthesis and cell division, leading to cell death. This compound has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects
Studies have shown that this compound exhibits potent anticancer activity in vitro and in vivo, with minimal toxicity to normal cells. This compound has also been shown to inhibit the growth of bacteria and fungi, suggesting its potential as an antimicrobial agent.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 5-acetyl-2-amino-6-methyl-4-(3-pyridinyl)-4H-pyran-3-carboxylate exhibits several advantages for lab experiments, including its potent anticancer activity, low toxicity to normal cells, and potential as an antimicrobial agent. However, limitations include the need for further studies to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for the study of ethyl 5-acetyl-2-amino-6-methyl-4-(3-pyridinyl)-4H-pyran-3-carboxylate, including:
1. Further studies to fully understand its mechanism of action and potential side effects.
2. Exploration of its potential as an antimicrobial agent, including studies on its efficacy against various bacteria and fungi.
3. Development of novel derivatives of this compound with improved potency and selectivity.
4. Studies on its potential application in combination with other anticancer agents for enhanced efficacy.
5. Exploration of its potential application in other areas of scientific research, including organic synthesis and drug discovery.
Conclusion
In conclusion, this compound is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various areas. Studies have shown that this compound exhibits potent anticancer activity, inhibits the growth of bacteria and fungi, and has minimal toxicity to normal cells. Further studies are needed to fully understand its mechanism of action and potential side effects, and to explore its potential application in other areas of scientific research.
Synthesemethoden
Ethyl 5-acetyl-2-amino-6-methyl-4-(3-pyridinyl)-4H-pyran-3-carboxylate can be synthesized through a multi-step process involving the reaction of various chemical reagents. The synthesis process involves the reaction of ethyl acetoacetate with 3-pyridinecarboxaldehyde to form ethyl 3-(3-pyridinyl)-3-oxopropanoate. This intermediate is then reacted with methylamine and formaldehyde to form this compound.
Wissenschaftliche Forschungsanwendungen
Ethyl 5-acetyl-2-amino-6-methyl-4-(3-pyridinyl)-4H-pyran-3-carboxylate has been studied for its potential application in various areas of scientific research, including medicinal chemistry, drug discovery, and organic synthesis. Studies have shown that this compound exhibits potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. This compound has also been studied for its potential to inhibit the growth of bacteria and fungi.
Eigenschaften
IUPAC Name |
ethyl 5-acetyl-2-amino-6-methyl-4-pyridin-3-yl-4H-pyran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4/c1-4-21-16(20)14-13(11-6-5-7-18-8-11)12(9(2)19)10(3)22-15(14)17/h5-8,13H,4,17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIPDEBMAFFBCBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C(C1C2=CN=CC=C2)C(=O)C)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3,4-dimethoxyphenyl)-N-[3-hydroxy-4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B5153149.png)
![1-[2-(dimethylamino)ethyl]-5-methoxy-N-methyl-3-phenyl-1H-indole-2-carboxamide hydrochloride](/img/structure/B5153163.png)

![5-(4-fluorophenyl)-2-methyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5153169.png)

![N-[(6-chloro-2-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]carbonyl}imidazo[1,2-a]pyridin-3-yl)methyl]-2-(3-methyl-2-pyridinyl)ethanamine](/img/structure/B5153189.png)
![ethyl cyano[3-(1-piperidinyl)-2-quinoxalinyl]acetate](/img/structure/B5153191.png)
![N-(3-(4-chlorophenyl)-5-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-4-oxo-2-thioxo-1-imidazolidinyl)-3-fluorobenzamide](/img/structure/B5153205.png)

![N-(2,3-dimethylphenyl)-2-{[3-(2-furyl)acryloyl]amino}benzamide](/img/structure/B5153216.png)
![N-[3-(butyrylamino)phenyl]-3-(4-chlorophenyl)acrylamide](/img/structure/B5153229.png)
![[(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]acetonitrile](/img/structure/B5153234.png)
![((2S)-1-{3-[5-(4-biphenylylmethyl)-1,3,4-oxadiazol-2-yl]propanoyl}-2-pyrrolidinyl)methanol](/img/structure/B5153236.png)
